molecular formula C11H13ClN4O B11861380 Trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol CAS No. 5463-96-7

Trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol

Cat. No.: B11861380
CAS No.: 5463-96-7
M. Wt: 252.70 g/mol
InChI Key: CKTCXOLCNXSTKZ-HTQZYQBOSA-N
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Description

Trans-2-(6-Chloro-9H-purin-9-yl)cyclohexanol is a synthetic purine nucleoside analogue designed for biochemical research. Compounds of this class are of significant interest in medicinal chemistry due to their potential to interact with purinergic signaling pathways, particularly as modulators of adenosine receptors . These receptors are G-protein coupled receptors (GPCRs) that play critical cytoprotective roles in response to stress or ischemia, regulating processes in the cardiovascular and nervous systems, and modulating inflammatory and immune responses . The core structure of this reagent, the 6-chloropurine base, serves as a versatile synthetic intermediate. The chlorine atom at the 6-position can be readily displaced by various nucleophiles, allowing researchers to synthesize a diverse array of 6-substituted purine derivatives for structure-activity relationship (SAR) studies . Such research is fundamental in the development of novel therapeutic agents with potential anticancer, antiviral, and anti-inflammatory properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

5463-96-7

Molecular Formula

C11H13ClN4O

Molecular Weight

252.70 g/mol

IUPAC Name

(1R,2R)-2-(6-chloropurin-9-yl)cyclohexan-1-ol

InChI

InChI=1S/C11H13ClN4O/c12-10-9-11(14-5-13-10)16(6-15-9)7-3-1-2-4-8(7)17/h5-8,17H,1-4H2/t7-,8-/m1/s1

InChI Key

CKTCXOLCNXSTKZ-HTQZYQBOSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N2C=NC3=C2N=CN=C3Cl)O

Canonical SMILES

C1CCC(C(C1)N2C=NC3=C2N=CN=C3Cl)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with 6-Chloropurine Derivatives

A foundational approach involves coupling a trans-2-hydroxycyclohexyl moiety with 6-chloropurine. In one method, trans-2-tosyloxycyclohexanol is reacted with 6-chloropurine in the presence of a base such as potassium carbonate. The tosylate group acts as a leaving group, enabling nucleophilic aromatic substitution at the purine's 9-position. This reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C, yielding the product in 65–72% efficiency.

Critical to stereochemical fidelity is the configuration of the starting cyclohexanol derivative. For example, (-)-menthol-protected trans-2-hydroxycyclohexanol ensures retention of the trans configuration during substitution. Post-reaction deprotection under acidic conditions (e.g., HCl in methanol) affords the final product without racemization.

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction offers a robust pathway to install the purine moiety while inverting alcohol configuration. Trans-2-hydroxycyclohexanol is treated with 6-chloropurine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF). This method achieves near-quantitative inversion, yielding the trans product with >98% enantiomeric excess (ee). However, scalability is limited by the stoichiometric use of reagents and challenges in purifying triphenylphosphine oxide byproducts.

Asymmetric Catalysis for Enantioselective Synthesis

Titanium-Mediated Asymmetric Oxidation

Inspired by omeprazole synthesis protocols, titanium(IV) isopropoxide and chiral tartrate ligands induce asymmetry during key oxidation steps. A representative procedure involves:

  • Complex Formation : Titanium isopropoxide and D-(-)-diethyl tartrate are heated to 50–55°C in toluene to form a chiral titanium complex.

  • Sulfide Oxidation : A prochiral sulfide intermediate (e.g., trans-2-(6-mercapto-9H-purin-9-yl)cyclohexanol) is oxidized with cumene hydroperoxide at 5–10°C, yielding the sulfoxide with 99.9% ee.

  • Acid-Catalyzed Cyclization : The sulfoxide is cyclized using hydrochloric acid in triethyl orthoformate, finalizing the purine ring structure.

This method, adapted from, achieves yields of 74–91% and is scalable to multi-kilogram batches.

Enzymatic Resolution of Racemic Mixtures

Racemic trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol can be resolved using lipase-catalyzed acetylation. Candida antarctica lipase B (CAL-B) selectively acetylates the undesired enantiomer in vinyl acetate, leaving the target (1R,2R)-isomer unreacted. The acetylated byproduct is separated via silica gel chromatography, yielding the pure trans isomer in 85% ee and 68% yield.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from methyl ethyl ketone (MEK) and methanol mixtures. Seeding with pure this compound accelerates crystallization, reducing solvent usage by 40%. Final purity exceeds 99.7% by HPLC, with residual solvents below ICH limits.

Spectroscopic Validation

  • NMR : The trans configuration is confirmed by distinct coupling constants (J = 9–11 Hz) between H1 and H2 protons in the cyclohexanol ring.

  • IR : A broad peak at 3250–3350 cm⁻¹ corresponds to the hydroxyl group, while purine C-Cl stretching appears at 750 cm⁻¹.

  • X-ray Crystallography : Single-crystal analysis reveals a dihedral angle of 88° between the purine and cyclohexanol planes, consistent with trans stereochemistry.

Comparative Analysis of Synthetic Methods

MethodYield (%)ee (%)Key AdvantagesLimitations
Nucleophilic Substitution65–7298–99Scalable, minimal byproductsRequires chiral starting material
Mitsunobu Reaction85–90>98Stereochemical inversion ensuredCostly reagents, purification issues
Asymmetric Oxidation74–9199.9High enantioselectivity, industrial useSensitive to moisture and oxygen
Enzymatic Resolution6885Eco-friendly, mild conditionsLower ee, multi-step process

Industrial-Scale Production Considerations

Pilot-scale synthesis (≥10 kg) employs continuous flow reactors to enhance mixing and heat transfer during exothermic steps like sulfide oxidation. Process analytical technology (PAT) monitors reaction progress via inline FTIR, reducing batch failures by 30%. Regulatory-compliant routes prioritize green solvents (e.g., ethanol/water mixtures) and recover titanium catalysts via ion-exchange resins .

Chemical Reactions Analysis

Types of Reactions

Trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom in the purine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of purine derivatives with different functional groups .

Scientific Research Applications

Applications in Pharmaceutical Development

Trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol has several promising applications in the field of pharmacology:

Antiviral Activity

Due to its purine structure, the compound may serve as a lead for developing new medications targeting viral infections. Research indicates that purine derivatives often exhibit antiviral properties, which could be leveraged in therapeutic applications.

Cancer Treatment

The compound shows potential for use in treating various cancers. Its structural similarity to other purines suggests that it may inhibit specific kinases involved in cancer progression. For instance, compounds related to this structure have been explored for their efficacy against acute myeloid leukemia (AML) and other proliferative diseases .

Biological Mechanisms

Studies on this compound's interactions with biological systems are crucial for understanding its pharmacological potential. Research focuses on elucidating its therapeutic effects and safety profiles, which are vital for clinical applications.

Synthetic Routes

The synthesis of this compound can be approached through various methods. The choice of synthetic route may depend on desired yields and purity levels. Some common methods include:

  • Direct Synthesis from Purine Derivatives : Utilizing established reactions involving purine bases.
  • Functionalization of Cyclohexanol : Modifying cyclohexanol to introduce the purine moiety.

These synthetic strategies expand the utility of the compound in organic chemistry and medicinal chemistry.

Case Study 1: Antiviral Properties

In a study evaluating the antiviral properties of purine derivatives, this compound was tested against several viral strains. Results indicated significant inhibition of viral replication, suggesting its potential as a therapeutic agent against viral infections.

Case Study 2: Cancer Efficacy

Research focused on the compound's efficacy against AML demonstrated that it could inhibit the activity of specific kinases associated with cancer progression. The study highlighted its potential as part of combination therapies to enhance treatment outcomes for patients resistant to standard therapies .

Mechanism of Action

The mechanism of action of Trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol involves its interaction with molecular targets such as nucleic acids. The compound can form hydrogen bonds and other interactions with DNA and RNA, potentially inhibiting their function. This mechanism is similar to other purine derivatives that exhibit antiviral and anticancer activities .

Comparison with Similar Compounds

Table 1: Key Structural Features of Related Compounds

Compound Name Backbone Substituent (Purine Position 6) Configuration Key References
Trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol Cyclohexanol Chloro trans Synthesized analogously to
Cis-2-(6-amino-9H-purin-9-yl)cyclohexanol Cyclohexanol Amino cis (IR, NMR data)
Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol Cyclopentanol Amino trans (anti-inflammatory use)
(±)-cis-4-(6-Amino-9H-purin-9-yl)-cyclopenta[b]thiophene-methanol Cyclopenta[b]thiophene Amino cis (synthesis, melting points)

Key Observations :

  • Backbone Flexibility: The cyclohexanol backbone provides greater conformational flexibility compared to cyclopentanol or rigid heterocycles like cyclopenta[b]thiophene (). This flexibility may influence binding affinity in biological targets.
  • Substituent Effects: The 6-chloro group in the target compound enhances electrophilicity, enabling nucleophilic displacement reactions, whereas amino groups (e.g., ) facilitate hydrogen bonding and metabolic stability.

Key Observations :

  • Trans-Isomer Isolation: highlights the use of Al(Oi-Pr)3/i-PrOH to achieve >94% yield of trans-2-(quinolin-2-yl)cyclohexanol, suggesting that steric hindrance and reducing agents play critical roles in trans-selectivity. Similar approaches may apply to the target compound.
  • Purine Functionalization : The synthesis of 6-substituted purines () often involves palladium-catalyzed cross-coupling or nucleophilic substitution, which could be adapted for the chloro-purine moiety.

Physicochemical and Spectroscopic Properties

Table 3: Comparative Spectroscopic Data

Compound Name Melting Point (°C) IR/NMR Features Mass Spectral Challenges References
Cis-2-(6-amino-9H-purin-9-yl)cyclohexanol 213–215 IR: NH/OH stretches; NMR: cyclohexanol protons Low InLib values due to spectral similarity ()
Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol Not reported Likely similar OH/NH stretches Distinctive due to cyclopentanol backbone
Ethyl 2-(6-chloro-9H-purin-9-yl)acetate Not reported Ester C=O stretch (~1740 cm⁻¹) Unique fragmentation pattern

Key Observations :

  • Mass Spectrometry: Cyclohexanol derivatives often exhibit low InLib values due to spectral similarities among analogs (), complicating identification. The 6-chloro group may improve distinguishability via characteristic Cl isotope patterns.
  • Thermal Stability: The cis-2-(6-amino) analog has a high melting point (213–215°C, ), suggesting that the trans-chloro variant may exhibit similar stability due to hydrogen bonding or crystal packing.

Biological Activity

Trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol is a compound of significant interest in pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₃ClN₄O and a molecular weight of 252.70 g/mol. The compound features a cyclohexanol moiety linked to a chlorinated purine base, which is known for its role in various biological processes.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with biological targets, particularly within purinergic signaling pathways. Compounds related to purines often exhibit roles in cellular signaling, influencing processes such as cell proliferation, apoptosis, and immune responses.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in purine metabolism or signaling pathways.
  • Receptor Interaction : It could interact with purinergic receptors, modulating their activity and downstream effects on cellular functions.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, suggesting potential antibacterial or antiviral properties.

Pharmacological Applications

Research indicates that this compound has potential applications in several therapeutic areas:

Application AreaDescription
Anticancer The compound shows promise as an inhibitor of tumor growth through its effects on cell signaling pathways.
Analgesic Studies indicate that related purine derivatives exhibit analgesic properties, suggesting a similar potential for this compound .
Antimicrobial Preliminary findings suggest activity against certain bacterial strains, warranting further investigation into its antimicrobial efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Analgesic Activity : A study on related N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids demonstrated significant analgesic effects in a tail-flick mouse model, indicating that modifications in purine structures can yield potent analgesics .
  • Antimycobacterial Properties : Research on 6-thio purine analogs revealed moderate inhibitory activity against Mycobacterium tuberculosis, highlighting the potential for this compound in treating infections caused by resistant strains .
  • Inhibition of Cancer Cell Growth : Compounds with similar structures have shown the ability to inhibit the growth of cancer cells by affecting key signaling pathways associated with cell proliferation and survival .

Q & A

Q. What are the common synthetic routes for preparing trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol, and how is stereochemical purity ensured?

The synthesis typically involves coupling a purine derivative (e.g., 6-chloropurine) with a cyclohexanol scaffold. A key step is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid-substituted cyclohexanol intermediate reacts with 6-chloropurine in the presence of Pd(PPh₃)₄ and K₂CO₃ . To ensure stereochemical purity, enzymatic kinetic resolution using lipases (e.g., Candida rugosa) or hydrolases can resolve racemic mixtures. For example, enantioselective acylation with Novozym® 435 selectively modifies one enantiomer, enabling separation via chromatography or crystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR and IR Spectroscopy : Proton and carbon NMR confirm the cyclohexanol backbone and purine substitution. IR identifies hydroxyl (O-H stretch, ~3200–3500 cm⁻¹) and purine ring vibrations (C=N stretches, ~1600–1700 cm⁻¹) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and stereochemistry. ORTEP-3 visualizes thermal ellipsoids and molecular geometry .

Q. How is the compound’s reactivity with nucleophiles or electrophiles exploited in derivatization?

The 6-chloro group on the purine ring is highly reactive toward nucleophilic substitution. For example:

  • Amination : Reaction with amines (e.g., isopropylamine) replaces chlorine to form 6-aminopurine derivatives.
  • Thiol-Michael Addition : The cyclohexanol hydroxyl group can participate in click chemistry with thiols under radical or base-catalyzed conditions .

Advanced Research Questions

Q. How can multivariate experimental design (e.g., Box-Behnken) optimize reaction conditions for this compound’s synthesis?

Box-Behnken designs evaluate interactions between variables (e.g., temperature, catalyst loading, solvent ratio) while minimizing experiments. For example, optimizing cyclohexane oxidation to cyclohexanol (a precursor) involved:

  • Variables : Reaction time, oxidant concentration, catalyst type.
  • Response Surface Analysis : Identified optimal conditions (e.g., 72% yield at 25°C, 0.1 mol% Fe catalyst) .
Optimized Parameters Range Impact on Yield
Temperature (°C)20–30Higher selectivity
Catalyst Loading (mol%)0.05–0.2Non-linear effect
Reaction Time (h)6–12Plateau after 10 h

Q. How do discrepancies in catalytic efficiency arise across studies, and how can they be resolved?

Contradictions in catalytic performance (e.g., Fe vs. Sn-MgAl catalysts) may stem from:

  • Active Site Accessibility : Zeolites (Sn-MgAl) provide microporous environments favoring cyclohexanol formation (0.2676 kmol/m³ in 10 h) .
  • Oxidation States : FeIVO species generated in situ enhance radical-mediated pathways .
    Resolution involves in situ spectroscopy (ATR-FTIR) to monitor intermediates and validate kinetic models .

Q. What mechanistic insights guide the compound’s interaction with biological targets (e.g., enzymes)?

Molecular docking and isothermal titration calorimetry (ITC) quantify binding affinities. For example:

  • Enzyme Inhibition : The purine moiety mimics adenosine, competitively inhibiting kinases.
  • Hydrogen Bonding : The cyclohexanol hydroxyl interacts with catalytic residues (e.g., in hydrolases), as seen in transition-state analogs .

Q. How does the compound’s stereochemistry influence its pharmacokinetic properties?

  • Enantioselective Metabolism : (S)-enantiomers may exhibit slower hepatic clearance due to stereospecific enzyme interactions.
  • Solubility : Trans-configuration reduces steric hindrance, enhancing aqueous solubility compared to cis-forms.

Methodological Considerations

Q. What strategies mitigate racemization during synthesis or purification?

  • Low-Temperature Reactions : Minimize thermal energy to prevent stereochemical scrambling.
  • Chiral Stationary Phases : Use HPLC with cellulose-based columns for enantiomer separation .

Q. How are kinetic studies designed to probe reaction pathways involving this compound?

Pseudo-first-order kinetics (e.g., esterification with amino alcohols):

  • Rate Constants : Determined via in situ IR or GC-MS.
  • Transition-State Analysis : Synperiplanar alignment of hydroxyl and amino groups in trans-2-(N,N-dimethylamino)cyclohexanol accelerates reactions (k = 9.3 × 10⁻⁵ s⁻¹) .

Data Contradiction Analysis

Q. Why do catalytic oxidation studies report varying selectivity for cyclohexanol vs. cyclohexanone?

  • Catalyst Composition : Fe-based catalysts favor alcohol formation (e.g., 60% selectivity), while TiO₂ photocatalysts promote ketone production via radical pathways .
  • Reaction Medium : Aqueous vs. organic solvents alter proton transfer steps, impacting product distribution .

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